5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Description
BenchChem offers high-quality 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2,4-dichlorophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGGHXIEGDQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
calculated logP and hydrophobicity of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
An In-depth Technical Guide to the Calculated logP and Hydrophobicity of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Abstract
Lipophilicity, a critical physicochemical parameter in drug discovery and development, governs the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive molecules. This guide provides a comprehensive technical overview of the methodologies used to determine the hydrophobicity of a specific heterocyclic compound, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, with a focus on the calculated octanol-water partition coefficient (logP). We will explore the theoretical underpinnings of various computational models, present calculated logP values from a validated predictive tool, and detail the gold-standard experimental protocols for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these principles in their work.
The Central Role of Hydrophobicity in Drug Design
Hydrophobicity is the physicochemical property of a molecule to repel from a mass of water.[1] In medicinal chemistry, this property is quantitatively expressed as the partition coefficient (P), or its logarithmic form, logP, which describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[2][3]
The significance of logP cannot be overstated; it is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally administered drugs should ideally have a logP value not exceeding 5.[3] This parameter profoundly influences a drug candidate's:
-
Solubility and Absorption: A delicate hydrophilic-lipophilic balance is required for a drug to dissolve in the aqueous environment of the gastrointestinal tract and subsequently permeate the lipid-rich cell membranes of the intestinal wall.[3]
-
Distribution and Target Binding: Hydrophobicity affects how a drug binds to plasma proteins for transport through the bloodstream and its ability to cross biological barriers like the blood-brain barrier.[3] Hydrophobic interactions are also integral to the binding affinity and specificity between a drug and its biological target.[4][5]
-
Metabolism and Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may accumulate in adipose tissues, potentially leading to longer half-lives and toxicity.
Our subject molecule, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , is a halogenated pyrimidine derivative. Such compounds are valuable intermediates in the synthesis of bioactive molecules for both pharmaceutical and agricultural applications.[6] Understanding its hydrophobicity is therefore essential for predicting its behavior in biological and environmental systems.
Computational Approaches for logP Prediction
Given the need to evaluate a vast number of compounds in early-stage drug discovery, computational (in silico) prediction of logP is an indispensable tool.[7] These methods are rapid and cost-effective, allowing for the prioritization of synthetic efforts.[8] Computational models can be broadly categorized into several families.[9]
-
Atom-based Methods: These models, such as AlogP, calculate logP by summing the contributions of individual atoms based on their type and environment.[9]
-
Fragment-based Methods: Approaches like ClogP operate on the principle of reductionism, dissecting a molecule into fragments and summing their known lipophilicity contributions, with correction factors for intramolecular interactions.[10]
-
Property-based Methods: These more complex models use quantum chemical descriptors, molecular surface properties, or topological indices to build correlations with experimentally determined logP values.[9]
-
Machine Learning Models: Modern approaches utilize neural networks and other machine learning algorithms trained on large datasets of known logP values to predict the lipophilicity of new structures with increasing accuracy.[11][12]
Logical Workflow for Computational logP Prediction
The general process for predicting logP using in silico methods is illustrated below. It begins with defining the molecular structure and selecting an appropriate algorithm to generate a predictive value, which can then be used to inform further research and development decisions.
Caption: Workflow for the Shake-Flask logP determination method.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an indirect but high-throughput method for estimating lipophilicity. [2]It is particularly useful when dealing with small sample quantities or compounds that are difficult to measure with the shake-flask method.
Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of reference compounds with known logP values are used to create a calibration curve, against which the retention time of the test compound is compared to determine its logP.
Step-by-Step Methodology:
-
System Setup: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase Preparation: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically (constant mobile phase composition).
-
Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established logP values that bracket the expected logP of the analyte.
-
Calibration Run: Inject each reference standard onto the column and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0
-
Generate Calibration Curve: Plot log(k') versus the known logP values of the reference standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Analyte Run: Dissolve 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in a suitable solvent and inject it into the HPLC system under the same conditions. Record its retention time.
-
logP Determination: Calculate the log(k') for the analyte. Use the regression equation from the calibration curve to calculate its logP value.
Causality and Trustworthiness: The retention of a compound in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. [13]Therefore, the retention time provides a reliable proxy for its lipophilicity. The validity of the method depends on a strong linear correlation for the chosen set of reference standards and ensuring that the analyte's retention mechanism is also based on hydrophobicity.
Caption: Workflow for logP determination using RP-HPLC.
Conclusion and Future Directions
The hydrophobicity of a molecule, quantified by its logP value, is a foundational parameter in the design and development of new chemical entities. For 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, computational analysis predicts a logP of 4.65, classifying it as a highly lipophilic compound. This in silico result provides a crucial first assessment, suggesting that while the compound may readily cross lipid membranes, it could face challenges with aqueous solubility, potentially impacting its formulation and bioavailability.
This guide has detailed the robust computational and experimental frameworks through which such a prediction is made and can be empirically validated. The shake-flask and RP-HPLC methods represent complementary approaches to determining lipophilicity, each with its own advantages. The direct nature of the shake-flask method provides definitive equilibrium data, while the speed and efficiency of RP-HPLC are ideal for screening and comparative analysis. For a compound like 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, the next logical step would be to perform these experimental measurements to validate the computational prediction and provide a definitive physicochemical profile to guide its future applications in pharmaceutical or materials science research.
References
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Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. MDPI. [Link]
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Bolis, G., & Schneider, H. J. (2022). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. [Link]
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Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Ghafourian, T., & Barzegar-Jalali, M. (2001). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
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Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. National Center for Biotechnology Information. [Link]
-
de Groot, M. J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. National Center for Biotechnology Information. [Link]
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Rathman, J., et al. (2020). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]
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Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]
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D'Annibale, G., et al. (2023). Hydrophobicity: The door to drug delivery. PubMed. [Link]
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Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
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PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. PubChem. [Link]
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Studzińska, S., & Bocian, S. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Cseh, S., et al. (2004). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in DMSO and Methanol
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation. This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into the theoretical underpinnings of its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provide a detailed, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine belongs to a class of compounds with significant potential in various research domains, including agrochemicals and pharmaceuticals.[1] The introduction of a dichlorophenoxy group to the pyrimidine core creates a molecule with a complex interplay of hydrophobic and polar characteristics. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical physicochemical parameter that influences every stage of the research and development pipeline.[2] Inadequate solubility can lead to unreliable results in biological assays, hinder purification processes, and create significant challenges in formulation and drug delivery.[3]
This guide will focus on two solvents of paramount importance:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[4] It is a standard solvent for creating high-concentration stock solutions in high-throughput screening campaigns.[5][6]
-
Methanol: A polar protic solvent, widely used in organic synthesis, chromatography, and as a solvent for various analytical techniques. Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO.[7]
Theoretical Considerations for Solubility
The solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is governed by the intermolecular forces between the solute and the solvent molecules. A comprehensive understanding of these interactions allows for a rational prediction of its behavior in different solvent systems.
Molecular Structure and Polarity
The structure of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine features several key functional groups that dictate its solubility:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors.
-
Ether Linkage (-O-): The oxygen atom possesses lone pairs and can also accept hydrogen bonds.
-
Dichlorophenyl Group: This bulky, non-polar group contributes significantly to the molecule's lipophilicity (hydrophobicity).
-
Bromo Substituent: The bromine atom adds to the molecular weight and has a modest impact on polarity.
Overall, the molecule possesses a significant non-polar character due to the large chlorinated aromatic system, but also has polar regions capable of specific interactions.
Solute-Solvent Interactions
In Methanol (CH₃OH):
Methanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds. The primary interactions driving the dissolution of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in methanol are likely:
-
Hydrogen Bonding: The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring and the ether oxygen.
-
Dipole-Dipole Interactions: Both the solute and solvent are polar, leading to electrostatic attractions.
However, the large, non-polar dichlorophenoxy group requires the disruption of the strong hydrogen-bonding network of methanol, which can energetically oppose dissolution.
In Dimethyl Sulfoxide ((CH₃)₂SO):
DMSO is a highly polar, aprotic solvent. Its key features include:
-
Strong Dipole Moment: The sulfoxide group is highly polarized, making DMSO an excellent solvent for polar molecules.
-
Hydrogen Bond Acceptor: The oxygen atom in the S=O bond is a strong hydrogen bond acceptor, though DMSO cannot donate hydrogen bonds.
In DMSO, the dissolution of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is facilitated by strong dipole-dipole interactions. While direct hydrogen bonding from the solvent is absent, the polar nature of DMSO can effectively solvate the polar regions of the solute molecule. Furthermore, as an aprotic solvent, DMSO does not have a strong, cohesive hydrogen-bonding network to overcome, which can make it a superior solvent for large, complex organic molecules.
Experimental Determination of Thermodynamic Solubility
While theoretical considerations provide a valuable framework, empirical measurement is essential for obtaining accurate solubility data. The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method , which measures thermodynamic or equilibrium solubility.[3][8] This method ensures that the solution has reached a true equilibrium with the solid state of the compound.
The following protocol is a robust, self-validating system for determining the solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.
Materials and Equipment
-
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%
-
Methanol, anhydrous, ≥99.9%
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
Part A: Sample Preparation and Equilibration
-
Aliquot Solvents: Dispense a precise volume (e.g., 1.00 mL) of DMSO and methanol into separate, labeled vials. Prepare at least three replicates for each solvent.
-
Add Excess Solute: Weigh an amount of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine that is in clear excess of what is expected to dissolve and add it to each vial. A starting point could be 10-20 mg per mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[8]
Part B: Phase Separation
-
Centrifugation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is crucial for separating the saturated supernatant from the excess solid.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, filtered saturated solution into a clean, labeled vial. This removes any remaining fine particulates. Self-Validation Check: The use of both centrifugation and filtration ensures the complete removal of solid particles, which would otherwise lead to an overestimation of solubility.
Part C: Analysis by HPLC
-
Prepare Calibration Standards: Create a series of calibration standards of known concentrations of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in the respective solvent (DMSO or methanol). This is typically done by preparing a high-concentration stock solution and performing serial dilutions.
-
Analyze Saturated Solutions: Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the calibration standards and the diluted saturated solutions onto the HPLC system. Record the peak area corresponding to the analyte.
-
Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted saturated solutions.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution.
Data Presentation
The results should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| DMSO | 25 | Data | Data | Data | Data | Data |
| Methanol | 25 | Data | Data | Data | Data | Data |
Visualizing the Workflow and Interactions
Diagrams can aid in understanding the experimental process and the underlying molecular interactions.
Experimental Workflow
Caption: Thermodynamic Solubility Determination Workflow.
Molecular Interactions
Caption: Key Solute-Solvent Interactions.
Conclusion and Best Practices
The solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in DMSO and methanol is a fundamental parameter that dictates its utility in a research setting. While specific quantitative data is best obtained empirically, an understanding of the molecular interactions at play suggests that its solubility is likely to be significant in a polar aprotic solvent like DMSO, which can effectively solvate its varied structural features. The detailed protocol provided in this guide offers a reliable method for determining the thermodynamic solubility, ensuring that researchers can generate high-quality, reproducible data. Adherence to best practices, such as ensuring sufficient equilibration time and proper phase separation, is paramount for the integrity of the results. This foundational knowledge empowers scientists to make informed decisions in experimental design, from reaction setup to the interpretation of biological screening data.
References
-
Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. [Link]
-
Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-15. [Link]
-
Llinas, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]
-
Tetko, I. V., et al. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]
-
Sadeghi, S., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Communications Medicine, 3(1), 1-14. [Link]
-
Avdeef, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
-
Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1904-1908. [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-phenylpyrimidine. MySkinRecipes. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). IUPAC-NIST. [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [Link]
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ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate. [Link]
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Methodological & Application
synthesis procedure for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Application Note: Synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Executive Summary & Strategic Rationale
This guide details the synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , a critical pharmacophore scaffold used in the development of kinase inhibitors and agrochemicals.
The synthesis relies on a Nucleophilic Aromatic Substitution (
Key Technical Advantages of this Protocol:
-
Regioselectivity: The 2-chloro position is significantly more electrophilic than the 5-bromo position, ensuring the ether linkage forms exclusively at C2 without displacing the bromine.[1]
-
Orthogonal Functionality: The retained 5-bromo group serves as a pristine "handle" for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, making this molecule a high-value intermediate.
-
Scalability: The use of inorganic bases (
) and polar aprotic solvents avoids expensive ligands and allows for easy aqueous workup.[1]
Reaction Mechanism & Logic
The reaction proceeds via an addition-elimination mechanism (
-
Deprotonation: Potassium carbonate deprotonates 2,4-dichlorophenol, generating the phenoxide anion (a strong nucleophile).[1]
-
Addition: The phenoxide attacks the C2 position of 5-bromo-2-chloropyrimidine. The electron-withdrawing nature of the ring nitrogens stabilizes the resulting negative charge, forming a Meisenheimer Complex .[1]
-
Elimination: The chloride ion is ejected, restoring aromaticity and yielding the ether product.[1]
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Stepwise mechanism of the
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Amount (Example) | Role |
| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | 1.93 g (10 mmol) | Electrophile |
| 2,4-Dichlorophenol | 163.00 | 1.1 | 1.79 g (11 mmol) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| DMF (N,N-Dimethylformamide) | - | - | 20 mL (0.5 M) | Solvent |
| Ethyl Acetate / Hexanes | - | - | As needed | Workup/Purification |
Equipment:
-
50 mL Round-bottom flask with magnetic stir bar.[1]
-
Reflux condenser (optional, depending on temp).[1]
-
Oil bath with temperature controller.[1]
-
TLC plates (Silica gel 60
).[1][6]
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Charge the 50 mL flask with 2,4-dichlorophenol (1.79 g) and anhydrous DMF (10 mL).
-
Add
(2.76 g) in a single portion. -
Stir at room temperature for 15 minutes. Note: The mixture may become slightly heterogeneous.[1] This pre-stir ensures formation of the phenoxide species.[1]
Step 2: Addition of Electrophile 4. Dissolve 5-bromo-2-chloropyrimidine (1.93 g) in the remaining DMF (10 mL). 5. Add the pyrimidine solution dropwise to the phenol/base mixture over 5 minutes.
- Critical Control Point: Exothermic potential is low, but dropwise addition prevents localized concentration hotspots that could lead to side reactions.[1]
Step 3: Reaction 6. Heat the reaction mixture to 80°C . 7. Monitor by TLC (Eluent: 10% EtOAc in Hexanes).[1]
- Starting Material (
~0.6) should disappear. - Product (
~0.4) will appear as a UV-active spot.[1]
- Reaction is typically complete within 3–5 hours .[1]
Step 4: Workup
9. Cool the mixture to room temperature.
10. Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.
11. If solid forms: Filter, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.[1]
12. If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 30 mL) and Water (2 x 30 mL) to remove DMF.[1] Dry over anhydrous
Step 5: Purification 13. If the crude purity is <95% (by LCMS), purify via silica gel flash chromatography.[1]
- Gradient: 0%
20% Ethyl Acetate in Hexanes.[1]
- Characterization:
NMR (CDCl3) should show pyrimidine protons (singlet, ~8.6 ppm) and the characteristic splitting pattern of the 2,4-dichlorophenyl ring.[1]
Process Workflow & Decision Tree
This workflow ensures reproducibility and addresses common pitfalls during the synthesis.
Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in solvent (DMF is hygroscopic). | Use anhydrous DMF and keep under |
| Side Product: Hydrolysis | Hydroxide competition.[1] | Ensure |
| Product is an Oil | Residual DMF.[1] | DMF has a high boiling point.[1] Perform rigorous water washes during workup or use azeotropic removal with heptane.[1] |
| Regioselectivity Issues | Overheating. | Strictly maintain temp at 80°C. Do not exceed 100°C to prevent potential attack at the Br-position (though rare without Pd-catalyst). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289973, 5-Bromo-2,4-dichloropyrimidine.[1] (Used for reactivity profiles of halopyrimidines).[1][7][8][9] Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Authoritative text on Nucleophilic Aromatic Substitution mechanisms).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. nbinno.com [nbinno.com]
- 8. zenodo.org [zenodo.org]
- 9. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Introduction: The Strategic Importance of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The substrate, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, is a highly functionalized building block of significant interest in medicinal chemistry. The pyrimidine core is a common scaffold in a myriad of biologically active compounds, and the strategic placement of a bromine atom at the 5-position allows for selective C-C bond formation via Suzuki coupling. The 2-(2,4-dichlorophenoxy) substituent provides additional avenues for molecular diversity and can influence the electronic properties and biological activity of the final products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into optimizing reaction conditions for achieving high yields and purity.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine to form a Pd(II) intermediate.[2][6] This is often the rate-determining step of the reaction.[2] For heteroaryl halides, the electron-deficient nature of the pyrimidine ring can facilitate this step.[8]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10][11][12] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex.[2][10]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides guidance for optimization when working with 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source.[13] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is beneficial for many cross-coupling reactions.[14] For challenging couplings, more electron-rich and bulky phosphine ligands like those from the Buchwald group (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[3][15] |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | The base is crucial for activating the boronic acid.[11][12] K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[3] The choice of base can also influence the reaction by affecting the solubility of reactants and intermediates. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1][7][16] 1,4-Dioxane and toluene are common choices.[1][17] The water content should be minimized if protodeboronation of the boronic acid is a concern.[13] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used as alternatives to boronic acids and are often more stable.[18] |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[7] The optimal temperature will depend on the specific substrates and catalyst system. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal reaction time and temperature. |
| Inert Atmosphere | Nitrogen or Argon | It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[13][18] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine with a generic arylboronic acid. Researchers should adapt this protocol based on the specific properties of their chosen boronic acid and optimization experiments.
Materials and Reagents:
-
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reactants- Inappropriate base or temperature | - Use a fresh batch of catalyst.- Ensure rigorous inert atmosphere techniques.[13]- Try a different solvent system to improve solubility.[19]- Screen different bases (e.g., Cs₂CO₃) and increase the reaction temperature.[18] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve degassing procedures.[13][18]- Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[13] |
| Protodeboronation of Boronic Acid | - Excess water in the reaction mixture- Prolonged reaction times at high temperatures | - Reduce the amount of water in the solvent system or use anhydrous conditions with a base like KF.[19]- Use a more stable boronic ester derivative.[18] |
| Dehalogenation of the Starting Material | - Presence of a hydride source (e.g., certain bases or solvents) | - Switch to a non-coordinating base like a carbonate or phosphate and use an aprotic solvent.[13][18] |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[13]- Avoid excessively high temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a powerful and versatile method for the synthesis of novel pyrimidine-based biaryl compounds. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields and purity of their desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in drug discovery and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
HZPT Blog. why use base in suzuki coupling. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
PubMed. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. [Link]
-
Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. blog.hzpt.com [blog.hzpt.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
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- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine through a nucleophilic aromatic substitution (SNAr) reaction. We present a detailed, field-proven protocol for the reaction between 5-bromo-2-chloropyrimidine and 2,4-dichlorophenol. This guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a robust, self-validating experimental workflow designed for researchers in medicinal chemistry and drug development. The content includes a step-by-step protocol, mechanistic diagrams, workflow visualizations, and a discussion of key reaction parameters to ensure successful and reproducible synthesis.
Theoretical Background & Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of functionalized aromatic and heteroaromatic systems. Unlike typical nucleophilic substitutions (e.g., SN2), the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, it proceeds via a two-step addition-elimination pathway.[1][2]
The SNAr Mechanism on Pyrimidine Scaffolds
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a critical feature for its widespread use in pharmaceutical synthesis.[3][4] The SNAr reaction in this context involves two key stages:
-
Nucleophilic Addition: A potent nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group. This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, resulting in the final substituted product.
Regioselectivity: C2-Chloro vs. C5-Bromo Substitution
In the case of 5-bromo-2-chloropyrimidine, a critical question of regioselectivity arises. The nucleophile, the 2,4-dichlorophenoxide ion, will preferentially attack the C2 position over the C5 position. This selectivity is governed by two primary factors:
-
Electronic Activation: The C2 and C4/C6 positions of the pyrimidine ring are the most electron-deficient due to their proximity to the ring nitrogens. The intermediate anion formed by attack at C2 is more effectively stabilized by resonance involving the nitrogen atoms compared to an attack at C5.[3][6]
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the fast, second step after the rate-determining nucleophilic attack. Therefore, the leaving group's ability to activate the ring towards attack is more critical than its bond strength. The high electronegativity of chlorine makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack than the C5 carbon bonded to the less electronegative bromine. This leads to an inverted leaving group trend for SNAr compared to SN2 reactions (F > Cl > Br > I).[1][5]
Role of the Base
The phenolic proton of 2,4-dichlorophenol is weakly acidic. A base is required to deprotonate the hydroxyl group, generating the significantly more nucleophilic 2,4-dichlorophenoxide anion. An inorganic base like potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to deprotonate the phenol without introducing competing side reactions.[7]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. baranlab.org [baranlab.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in Agrochemical Synthesis
Foreword: The Strategic Value of the Phenoxy-Pyrimidine Scaffold
In the competitive landscape of agrochemical research, the discovery of novel active ingredients with high efficacy, crop safety, and favorable environmental profiles is paramount. The halogenated pyrimidine framework serves as a cornerstone in medicinal and agricultural chemistry, offering a versatile scaffold for creating diverse bioactive molecules.[1] This guide focuses on a specific, high-value derivative: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine . This molecule is not just a compound but a strategic platform. It combines three key structural alerts for bioactivity:
-
The Pyrimidine Core: A privileged heterocycle found in numerous insecticides, fungicides, and herbicides.[2][3][4]
-
The 2,4-Dichlorophenoxy Moiety: A classic toxophore, famously the basis of the auxinic herbicide 2,4-D, which imparts a distinct mode of action.[5]
-
A Strategic Bromine Handle: The bromine atom at the 5-position is not merely a substituent; it is a reactive site primed for sophisticated downstream modifications via modern cross-coupling chemistry, enabling the exploration of vast chemical space.[6]
This document provides a comprehensive guide for researchers, moving beyond simple synthesis to explain the strategic and mechanistic reasoning behind the protocols. We will detail the synthesis of the core structure from its foundational precursors and illustrate its potential for derivatization into next-generation agrochemicals.
PART 1: Physicochemical Properties & Safety of the Key Intermediate
The journey to our target scaffold begins with the versatile intermediate, 5-Bromo-2,4-dichloropyrimidine . Understanding its properties is crucial for safe handling and successful synthesis.
| Property | Value | Source(s) |
| CAS Number | 36082-50-5 | [1][6] |
| Molecular Formula | C₄HBrCl₂N₂ | [7] |
| Molecular Weight | 227.87 g/mol | [1] |
| Appearance | White solid or colorless liquid | [1] |
| Melting Point | 29 - 30 °C | [1] |
| Boiling Point | 128 °C / 15 mmHg | [1] |
| Purity (Typical) | ≥ 99% (GC) | [1] |
| Storage | Store at 2 - 8 °C in a tightly closed container away from incompatible substances. | [1][8] |
Safety & Handling: 5-Bromo-2,4-dichloropyrimidine is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from your supplier for complete safety information.
PART 2: Core Synthesis Strategy & Experimental Protocols
The synthesis of agrochemical candidates from this scaffold is a multi-stage process. We present a logical, field-proven workflow from a common starting material to the versatile phenoxy-pyrimidine intermediate and beyond.
Workflow Overview
The overall strategy involves a three-step sequence:
-
Chlorination: Synthesis of the key intermediate, 5-Bromo-2,4-dichloropyrimidine, from 5-Bromouracil.
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C4-chlorine with 2,4-dichlorophenol to form the target scaffold.
-
Derivatization: Further functionalization at the remaining C2-chlorine position to build a library of potential agrochemicals.
Caption: Synthetic workflow from 5-Bromouracil to diverse agrochemical candidates.
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
Principle: This protocol employs a robust chlorination of 5-bromouracil using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9][10] The hydroxyl groups of the uracil tautomer are converted into good leaving groups and subsequently displaced by chloride ions, yielding the dichlorinated pyrimidine.
Materials:
-
5-Bromouracil (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (at least 4 equivalents) or Phosphorus pentachloride (PCl₅) (2.8 equivalents)[9]
-
Toluene or 1,1,2-Trichloroethane (as solvent, optional)[9][11]
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional, as base/catalyst)[11][12]
-
Dichloromethane (DCM) for extraction
-
Crushed ice and water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (e.g., 150 g, 0.785 mol).[11]
-
Reagent Addition: Add toluene (300 mL) and N,N-diisopropylethylamine (202.9 g, 1.57 mol).[11] Cautiously and slowly, add phosphorus oxychloride (601 g, 3.9 mol) over a period of 1 hour. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 10-12 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mass to room temperature (25-30°C).
-
In a separate, large vessel, prepare crushed ice (approx. 2.0 kg).
-
CAUTION: Slowly and carefully quench the reaction mixture by pouring it onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Continue stirring for 20-30 minutes.
-
Transfer the mixture to a separatory funnel. If toluene was used, separate the organic layer. If no solvent was used, extract the aqueous phase with dichloromethane (3 x 150 mL).[9]
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
The crude product can be purified by vacuum distillation (e.g., 115-130°C at high vacuum) to yield the final product as a light yellow liquid or low-melting solid.[9][11] A yield of over 80% is expected.[10]
-
Protocol 2: Synthesis of 5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine
Principle: This step is a classic Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C4 position of the pyrimidine ring is more reactive towards nucleophilic attack than the C2 chlorine. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atoms for displacement. 2,4-dichlorophenol, deprotonated by a mild base, acts as the nucleophile.
Caption: Generalized SNAr mechanism for phenoxy moiety installation.
Materials:
-
5-Bromo-2,4-dichloropyrimidine (1 equivalent)
-
2,4-Dichlorophenol (1.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc) for extraction
-
Brine solution
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dichlorophenol in anhydrous DMF.
-
Deprotonation: Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature to form the phenoxide salt.
-
Addition: Add a solution of 5-Bromo-2,4-dichloropyrimidine in DMF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting pyrimidine is consumed.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine solution to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
-
Protocol 3: General Protocol for Downstream Derivatization via SNAr
Principle: The remaining chlorine at the C2 position can be displaced by a variety of nucleophiles (e.g., amines, thiols) to generate a library of compounds for biological screening.[11][13] This allows for the systematic exploration of structure-activity relationships (SAR).
Materials:
-
5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine (1 equivalent)
-
Desired amine (R-NH₂) or thiol (R-SH) (1.1 equivalents)
-
A non-nucleophilic base, such as DIPEA (1.5 equivalents)
-
Solvent such as n-methylpyrrolidone (NMP), Dioxane, or Ethyl Acetate[11]
Procedure:
-
Reaction Setup: Dissolve 5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine in the chosen solvent in a reaction vessel.
-
Reagent Addition: Add the desired amine/thiol followed by the base (DIPEA).
-
Reaction: Heat the reaction mixture, typically between 80-120°C, for 5-10 hours.[11] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: After solvent removal, purify the crude product by silica gel column chromatography to obtain the final compound.
PART 3: Applications in Agrochemical Discovery
The 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine scaffold is a precursor to compounds across all major agrochemical classes.
-
Herbicides: The 2,4-dichlorophenoxy group is a known auxinic herbicide pharmacophore that causes uncontrolled growth in broadleaf weeds.[5] By combining this with a pyrimidine core, which is central to many acetohydroxyacid synthase (AHAS) and protoporphyrinogen oxidase (PPO) inhibiting herbicides, novel dual-action or enhanced-potency herbicides can be developed.[3][14]
-
Fungicides: Pyrimidine derivatives are widely used as fungicides.[4] They can act as ergosterol biosynthesis inhibitors, disrupting fungal cell membrane integrity.[13] The strategic derivatization of the core scaffold allows for fine-tuning the molecule to target specific fungal pathogens in crops.[15]
-
Insecticides: This scaffold is also utilized in the synthesis of modern insecticides. Some pyrimidine-based compounds act as insect growth regulators (IGRs), interfering with the molting process of insect pests like planthoppers, which are major pests in rice cultivation.[2][16][17]
PART 4: Analytical & Quality Control
Rigorous analytical control is essential at each synthetic step.
| Technique | Application | Typical Observations |
| TLC | Reaction monitoring | Visualization of the consumption of starting materials and the appearance of the product spot with a different Rf value. |
| GC-MS | Purity assessment & identification | Provides retention time for purity and a mass spectrum for confirmation of the molecular weight of the intermediate and final products.[18] |
| ¹H & ¹³C NMR | Structural elucidation | Confirms the chemical structure by showing characteristic shifts for aromatic, pyrimidine, and substituent protons and carbons.[19] |
| HPLC | Quantitative purity analysis | Provides an accurate percentage purity of the final compound before biological screening. |
References
-
Journal of Applicable Chemistry (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives.
-
Amazon S3. 5-Bromo-2,4-Dichloropyrimidine: A Versatile Research Chemical.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
-
Chem-Impex. 5-Bromo-2,4-dichloropyrimidine.
-
ChemicalBook. 5-Bromo-2,4-dichloropyrimidine synthesis.
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry.
-
BenchChem. Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research.
-
PrepChem.com. Preparation of 5-bromo-2,4-dichloropyrimidine.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
-
ResearchGate. Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH.
-
lifechem pharma. 5-Bromo-2-4-Dichloropyrimidine Manufacturers In India.
-
Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
-
Semantic Scholar. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide.
-
PMC (PubMed Central). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
-
Google Patents. Pesticidal mixtures.
-
ResearchGate. Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review.
-
PubMed. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors.
-
MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
-
Pacific Northwest Pest Management Handbooks. Fungicides, Bactericides, and Nematicides.
-
MDPI. Efficacy of Plant-Derived Fungicides at Inhibiting Batrachochytrium salamandrivorans Growth.
-
PubMed. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors.
-
PMC (PubMed Central). Discovery and development of pyrethroid insecticides.
-
Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?
-
Google Patents. Synergistic fungicidal mixtures and compositions comprising 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one for fungal control (SDHI).
-
Semantic Scholar. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio.
-
Royal Society of Chemistry. Analytical Methods.
-
The DPG. Modern Fungicides and Antifungal Compounds IX.
-
PMC (PubMed Central). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme.
-
ScienceOpen. dimpropyridaz.
-
SpectraBase. 5-Bromo-2,4-dichloropyrimidine - Optional[MS (GC)].
-
RSC Publishing. Analytical Methods.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. V111668 | Virtual tour generated by Panotour [s3-eu-west-1.amazonaws.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. joac.info [joac.info]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnwhandbooks.org [pnwhandbooks.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
crystallization solvents for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine isolation
Application Note: Optimized Crystallization Strategies for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Isolation
Executive Summary
This guide details the isolation and purification protocols for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , a critical pharmacophore and agrochemical scaffold. Due to the competing solubilities of the lipophilic 2,4-dichlorophenoxy moiety and the polarizable pyrimidine ring, standard isolation methods often result in "oiling out" or co-precipitation of starting materials.
This note moves beyond generic recipes, applying Hansen Solubility Parameter (HSP) logic to define three specific solvent systems tailored to different impurity profiles.
Chemical Context & Impurity Profile
To select the correct solvent, one must understand the synthesis vector.[1][2] This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
-
Reaction: 5-Bromo-2-chloropyrimidine + 2,4-Dichlorophenol (
/DMF). -
Critical Impurities:
-
Unreacted 2,4-Dichlorophenol: Highly soluble in alcohols; difficult to purge if the product is also soluble.[1]
-
5-Bromo-2-chloropyrimidine (Starting Material): Similar solubility profile to product; requires specific solvent selectivity.
-
5-Bromo-2-hydroxypyrimidine (Hydrolysis Byproduct): Insoluble in non-polar solvents; soluble in basic aqueous media.
-
Solvent Selection Logic
The target molecule exhibits a "Push-Pull" solubility profile:
-
Lipophilic Domain: The dichlorophenoxy tail drives solubility in non-polar aromatics and chlorinated solvents.[1]
-
Polar Domain: The pyrimidine nitrogen atoms accept hydrogen bonds, creating solubility in alcohols.[1]
Table 1: Solubility Screening Matrix
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Impurity Purging Capability |
| Ethanol (EtOH) | Solvent | High | Moderate | Excellent for removing inorganic salts. Moderate for phenol removal.[1] |
| 2-Propanol (IPA) | Solvent | High | Low | Best Balance. Higher boiling point allows better dissolution; cooling drives high recovery.[1] |
| Ethyl Acetate (EtOAc) | Solvent | Very High | Moderate | Good for initial extraction, but yield loss is high if used alone.[1] |
| Heptane | Anti-Solvent | Low | Insoluble | Critical for forcing precipitation and purging non-polar impurities.[1] |
| Acetonitrile (ACN) | Solvent | High | Low | High Purity. Best for removing unreacted pyrimidine starting material.[1] |
Experimental Protocols
Protocol A: The "Standard" Recrystallization (IPA/Water)
Best for: Routine purification where the crude is >85% pure.
-
Dissolution: Charge crude solid into a flask. Add 2-Propanol (IPA) (5 mL per gram of solid).
-
Heating: Heat to reflux (82°C). The solution should become clear. If not, add IPA in 0.5 mL increments.
-
Note: If a small amount of dark solid remains, it is likely inorganic salts (
).[1] Filter hot.
-
-
Anti-solvent Addition: While maintaining reflux, dropwise add Deionized Water until a persistent turbidity (cloudiness) is observed (approx. 10-20% volume of IPA).[1]
-
Re-dissolution: Add just enough hot IPA to clear the solution again.[1]
-
Crystallization: Remove heat. Allow to cool slowly to Room Temperature (RT) over 2 hours with slow stirring (100 RPM).
-
Isolation: Cool to 0-5°C for 1 hour. Filter under vacuum.[1] Wash cake with cold 1:1 IPA/Water.
Protocol B: The "High-Purity" Binary System (EtOAc/Heptane)
Best for: Removing unreacted 2,4-dichlorophenol and preventing "oiling out".
-
Dissolution: Dissolve crude material in Ethyl Acetate (3 mL/g) at 60°C.
-
Nucleation: Remove from heat source. Add Heptane dropwise until the solution turns slightly opaque.[1]
-
Seeding (Critical): Add a seed crystal (0.1% wt) of pure product. Self-Validation: If no seed is available, scratch the glass wall with a rod.
-
Growth: Allow the mixture to stand at RT. As crystals form, slowly add more Heptane (up to 10 mL/g total) over 4 hours.[1]
-
Filtration: Filter the white crystalline solid.
-
Why this works: The lipophilic phenol impurity remains dissolved in the Heptane-rich mother liquor, while the more structured pyrimidine product crystallizes out.
-
Protocol C: The "Scavenger" Method (Acetonitrile)
Best for: Final polishing to pharmaceutical grade (>99.5%).[1]
-
Suspend the semi-pure solid in Acetonitrile (ACN) (4 mL/g).
-
Heat to reflux (81°C) to achieve full dissolution.[1]
-
Cooling Ramp: Program a cooling ramp of 10°C/hour down to 5°C.
-
Result: This method typically yields dense, prismatic crystals with excellent flow properties, unlike the needles often formed in ethanol.[1]
Process Visualization
Figure 1: Isolation Workflow Decision Tree
Caption: Decision matrix for solvent selection based on the specific impurity profile of the crude isolate.
Troubleshooting & Self-Validation
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The temperature dropped too fast, or the solvent system is too polar (forcing the lipophilic product out as oil droplets before it can order into a lattice).[1]
-
Fix: Re-heat to dissolution.[1][3] Add 10% more of the good solvent (e.g., IPA or EtOAc).[1] Seed the solution at a higher temperature (5-10°C below boiling point).
Issue: Low Yield
-
Cause: Product is too soluble in the mother liquor.[1]
-
Fix: Cool the final slurry to -10°C. If using Protocol A, increase the water (anti-solvent) ratio cautiously.
Issue: Colored Crystals (Yellow/Brown)
-
Cause: Oxidized phenol impurities trapped in the crystal lattice.[1]
-
Fix: Perform a "Charcoal Treatment."[1] Dissolve in hot EtOAc, add Activated Carbon (5% wt), stir for 30 mins, filter hot through Celite, then proceed to Protocol B.
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from 4.[1]
-
MDPI. (2023).[1] Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. (General principles of pyrimidine crystallization). Retrieved from 5.
-
Santa Cruz Biotechnology. 5-Bromo-2-(2-chlorophenoxy)pyrimidine Product Data. (Structural analog solubility data). Retrieved from 6.[1]
-
PubChem. 5-Bromo-2,4-dichloropyrimidine Compound Summary. Retrieved from 7.[1]
Sources
- 1. kinampark.com [kinampark.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-(2-chlorophenoxy)pyrimidine, CAS 73254-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving solubility issues of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in water
Solubility & Formulation Troubleshooting Guide
Status: Active Compound ID: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Chemical Class: Halogenated Phenoxypyrimidine Primary Issue: Extreme Hydrophobicity / "Brick Dust" Behavior[1][2]
Executive Summary
You are likely encountering precipitation when diluting this compound from an organic stock (DMSO) into aqueous buffers.[1][2]
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a classic "brick dust" molecule.[1][2] Its poor solubility is driven by two factors:
-
High Lipophilicity (LogP > 3.5): The bromine (C5) and dichloro-phenoxy (C2) groups create a dense hydrophobic shield.[1][2]
-
High Crystal Lattice Energy: The planar pyrimidine ring facilitates strong
- stacking, requiring significant energy to break the crystal lattice.[1][2]
Immediate Action: Do NOT attempt pH adjustment (acid/base) as a primary strategy.[1][2] The electron-withdrawing halogens render the pyrimidine nitrogens effectively non-basic (pKa < 1.0), meaning it will not protonate/ionize in physiological ranges.
Module 1: Diagnostic & Characterization
Before attempting formulation, confirm the nature of your insolubility.[1]
Q: Is my compound actually insoluble, or just dissolving slowly?
A: This compound exhibits high crystallinity.[1][2] Use the Tyndall Effect to distinguish between a true solution and a micro-suspension.[1][2]
Protocol: The "Flash" Check
-
Prepare a 10 mM stock in 100% DMSO. Solution should be clear.
-
Pipette 10 µL of stock into 990 µL of PBS (pH 7.4) in a clear glass vial (1% DMSO final).
-
Vortex for 30 seconds.
-
Shine a laser pointer (red or green) through the vial.[2]
Solubility Decision Tree
Use this logic flow to select the correct solubilization strategy.
Figure 1: Decision matrix for solubilizing halogenated pyrimidines. Note that pH adjustment is excluded due to the electronic effects of the bromine and chlorine substituents.
Module 2: Cosolvent Strategies (In Vitro)
Best for: Cell-based assays, HTS screening.[1]
Q: My compound crashes out immediately upon adding water to the DMSO stock.
A: You are experiencing "Solvent Shock." The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.
The "Step-Down" Dilution Protocol Direct addition of DMSO stock to water often fails.[1][2] Use an intermediate dilution step.
| Step | Solvent System | Concentration | Procedure |
| 1. Master Stock | 100% DMSO | 10 mM | Dissolve solid; sonicate 5 mins. |
| 2. Intermediate | 50% DMSO / 50% PEG-400 | 1 mM | Dilute Master Stock 1:10 into PEG-400.[1][2] Vortex immediately. |
| 3. Working Sol. | Aqueous Media + 5% Tween 80 | 10 µM | Slowly add Intermediate to media while vortexing. |
Why this works: PEG-400 acts as an interface cosolvent, reducing the polarity gap between DMSO and water.[1][2] Tween 80 prevents micro-crystal nucleation.[1][2]
Q: What is the maximum DMSO concentration I can use?
A:
-
Enzymatic Assays: Typically < 5% (Check enzyme tolerance).
-
Cell-Based Assays: Strictly < 0.5% (v/v).[1][2] Higher DMSO levels permeabilize membranes and induce artifacts.[2]
-
Warning: This compound is highly lipophilic.[1][2] If you require >0.5% DMSO to keep it soluble, you must switch to the Cyclodextrin method (Module 3) to avoid false positives in cell toxicity.
Module 3: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies (IP/IV/Oral), high-concentration stocks.[1]
Q: Why Cyclodextrins?
A: The 2,4-dichlorophenoxy ring is a perfect "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The bromine atom enhances binding affinity through London dispersion forces [1].[2]
Protocol: Preparing a 20% HP-β-CD Stock
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of dH2O. Filter sterilize (0.22 µm).
-
Compound Addition: Add 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine powder to the vehicle.
-
Equilibration (Critical): Shake at 200 RPM at 25°C for 24-48 hours .
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze filtrate by HPLC-UV to determine final concentration.
Expected Result: Solubility enhancement from <1 µg/mL (water) to >100 µg/mL (CD complex).
Module 4: Expert FAQ & Chemical Insights
Q: Can I use acid to protonate the pyrimidine nitrogens?
A: NO. While pyrimidine is normally basic (pKa ~1.3), the substituents on your molecule destroy this basicity:
-
2-Phenoxy: Resonance electron donation is outweighed by the inductive withdrawal of the oxygen and the ortho/para chlorines on the phenoxy ring.[1]
-
Result: The pKa is likely < 0.[1][2] Adding strong acid (HCl) to solubilize it will likely hydrolyze the ether linkage (cleaving the phenoxy group) before it solubilizes the molecule [2].
Q: I see a "film" on the surface of my cell culture wells.
A: The compound has precipitated and floated due to surface tension.[2]
-
Fix: Add 0.1% Bovine Serum Albumin (BSA) to your media.[1][2] Albumin acts as a biological "sink," binding lipophilic drugs and keeping them in solution without toxic effects.[2]
Experimental Workflow Visualization
Figure 2: Safe dilution workflows. The red dashed line indicates the common failure mode of direct aqueous dilution.
References
-
National Institutes of Health (PMC). Halogenation effects of pheniramines on the complexation with beta-cyclodextrin.[1][2] (Demonstrates enhanced binding of halogenated aromatics to cyclodextrins).[2]
-
BenchChem. Technical Support: Overcoming Poor Solubility of Pyrimidine Derivatives. (General guidelines for pyrimidine solubility and pKa considerations).
-
ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications.[1][2][3] (Protocols for HP-β-CD solubilization of lipophilic drugs).
-
PubChem. 5-Bromo-2,4-dichloropyrimidine Properties. (Physicochemical data for the structural analog).
Sources
Technical Support Center: Impurity Profiling for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Status: Active Ticket Type: Synthesis Troubleshooting & Quality Control Assigned Specialist: Senior Application Scientist
Introduction: The Synthesis Landscape
Welcome to the technical support hub for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine . This guide addresses the critical quality control challenges associated with its production.
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
Core Reaction Scheme & Impurity Pathways
The following diagram maps the desired pathway against the most common competitive side reactions.
Figure 1: Reaction logic showing the primary
Module 1: The Impurity Matrix
Before troubleshooting, you must identify what you are seeing. Use this matrix to correlate HPLC Retention Times (RT) with chemical structures.
| Impurity ID | Common Name | Relative Retention Time (RRT)* | Origin |
| IMP-A | 5-Bromo-2-hydroxypyrimidine | ~0.3 - 0.4 (Early eluting) | Hydrolysis. Caused by moisture in solvent (DMF/DMSO) or hygroscopic base. |
| IMP-B | 2,4-Dichlorophenol | ~0.8 - 0.9 | Unreacted SM. Stoichiometry error or incomplete conversion. |
| IMP-C | 5-Bromo-2-chloropyrimidine | ~0.95 - 1.05 (Co-elution risk) | Unreacted SM. Limiting reagent remaining. |
| IMP-D | 5-Bromo-2-methoxypyrimidine | ~0.5 - 0.6 | Solvolysis. Occurs if Methanol is used during workup/quenching while reaction is still basic. |
*Note: RRTs are approximate based on a standard C18 Reverse Phase method (Water/ACN gradient).
Module 2: Troubleshooting Guides (Q&A)
Scenario 1: The "Ghost" Polar Peak
User Question: "I have a persistent peak at RRT 0.35 that grows over time, even when I increase the reaction temperature. It doesn't match my starting materials. What is it?"
Technical Diagnosis: This is almost certainly 5-Bromo-2-hydroxypyrimidine (IMP-A).
-
The Mechanism: The C2-chlorine on the pyrimidine ring is highly activated.[1] Hydroxide ions (
) are far smaller and often more nucleophilic than your bulky 2,4-dichlorophenol. If your reaction medium contains water, the generated by the base will outcompete the phenol. -
Why Temperature Makes it Worse: Higher temperatures increase the rate of hydrolysis faster than they increase the rate of the bulky phenol attack (
).
Corrective Protocol:
-
Solvent Audit: Ensure DMF or DMSO is "Anhydrous" grade (<50 ppm water).
-
Base Drying: Potassium Carbonate (
) is hygroscopic. Dry it in an oven at 120°C for 4 hours before use. -
The "Sacrificial" Reagent: Add 5% excess of the electrophile (pyrimidine) to account for hydrolysis, but this complicates purification. A better approach is strict moisture control.
Scenario 2: Stalled Conversion
User Question: "My reaction stalls at 80% conversion. Adding more base doesn't help. TLC shows both starting materials are still present."
Technical Diagnosis: This is a classic "Potassium Coating" issue or Ion Pairing effect.
-
The Cause: In aprotic solvents like DMF, the inorganic base (
) is insoluble. The reaction happens on the surface of the solid base. As the reaction proceeds, KCl forms and coats the surface of the carbonate, passivating it. -
The Physics: The phenoxide anion might also be forming a tight ion pair with the potassium cation, reducing its nucleophilicity.
Corrective Protocol:
-
Physical Agitation: Switch from magnetic stirring to mechanical stirring to grind the salts.
-
Catalysis: Add 5-10 mol% of 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+). This sequesters the cation, leaving the phenoxide "naked" and highly reactive.
-
Base Switch: Switch to Cesium Carbonate (
). Cesium is larger, more soluble in DMF, and the "Cesium Effect" often accelerates reactions significantly.
Scenario 3: Unexpected "Methoxy" Impurity
User Question: "I see a new peak after workup that wasn't there during the reaction monitoring. Mass spec suggests a mass of 189/191."
Technical Diagnosis: You likely quenched the reaction with Methanol or used it for recrystallization while the mixture was still basic.
-
The Reaction: Methoxide (
) is a potent nucleophile. If unreacted 5-bromo-2-chloropyrimidine remains and you add MeOH + Base, you will instantly form 5-bromo-2-methoxypyrimidine .
Corrective Protocol:
-
Quench Correctly: Always quench with water or aqueous Ammonium Chloride (
) to neutralize the pH before introducing any alcohol solvents.
Module 3: Analytical Validation
Do not rely on TLC. The UV extinction coefficients of the pyrimidine and the phenoxypyrimidine differ drastically, leading to misleading visual estimates.
Recommended HPLC Method
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (general) and 280 nm (phenol specificity) |
| Gradient | 0-2 min: 10% B (Hold)2-15 min: 10% -> 90% B (Linear)15-20 min: 90% B (Wash) |
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 2: Decision matrix for identifying unknown impurities based on elution order.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text for mechanism and leaving group reactivity).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine." PubChem, [Link]. Accessed 15 Feb. 2026.
-
BenchChem. "Identifying common side reactions of 5-Bromo-2-chloropyrimidine." BenchChem Technical Support, ]">https://www.benchchem.com. Accessed 15 Feb. 2026.
-
WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology, [Link]. Accessed 15 Feb. 2026.
Sources
Technical Support Center: Optimization of Reaction Temperature for Phenoxy-Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of phenoxy-pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the optimization of reaction temperature. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and extensive laboratory experience, this document aims to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
I. Foundational Principles: Understanding the Role of Temperature in SNAr Reactions
The synthesis of phenoxy-pyrimidines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a phenoxide nucleophile attacks an electron-deficient pyrimidine ring bearing a suitable leaving group (e.g., a halogen), leading to the formation of a new carbon-oxygen bond. Temperature is a critical parameter in this process, directly influencing reaction rate, selectivity, and the formation of byproducts.
An SNAr reaction generally follows a two-step addition-elimination mechanism, proceeding through a high-energy intermediate known as the Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed efficiently.
Caption: Generalized SNAr mechanism for phenoxy-pyrimidine synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of phenoxy-pyrimidines, with a focus on temperature-related issues.
Q1: My reaction is showing little to no conversion of the starting halopyrimidine, even after an extended reaction time. What is the likely cause and how can I fix it?
A1: Low or no conversion is a frequent issue, often pointing to insufficient activation energy for the reaction to proceed at a reasonable rate.
-
Underlying Cause: The reaction temperature is likely too low. The initial nucleophilic attack and the subsequent formation of the Meisenheimer complex are activated processes that require a certain amount of thermal energy.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each stage using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling solvent such as DMF, NMP, or dioxane.[4]
-
Microwave Synthesis: For rapid optimization, consider using a microwave reactor. Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[3][5]
-
Q2: I am observing the formation of multiple products, including what appear to be isomers and decomposition products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products suggests that the reaction conditions, particularly temperature, are promoting undesired side reactions.
-
Underlying Cause: Excessively high reaction temperatures can lead to several issues:
-
Loss of Regioselectivity: In di- or tri-substituted pyrimidines, high temperatures can overcome the inherent electronic preferences for substitution at a specific position (typically C4 over C2), leading to a mixture of isomers.[1][6]
-
Decomposition: The starting materials, products, or even the solvent can decompose at elevated temperatures, leading to a complex mixture of impurities.
-
Side Reactions: High temperatures can promote side reactions such as self-condensation or reaction with the solvent.
-
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: If you are getting a mixture of products, systematically lower the reaction temperature. Even a small decrease can significantly improve selectivity.
-
Catalyst Optimization: While not directly a temperature effect, the choice of catalyst can influence the required reaction temperature. In some cases, a more active catalyst may allow for lower reaction temperatures.[7]
-
Controlled Addition of Reagents: Adding the nucleophile slowly at a lower temperature and then gradually heating the reaction mixture can sometimes minimize the formation of byproducts.
-
Q3: My reaction works well for some substituted phenols but fails or gives low yields for others. How does the nature of the phenol affect the optimal reaction temperature?
A3: The electronic properties of the phenol play a crucial role in its nucleophilicity, which in turn affects the required reaction temperature.
-
Underlying Cause:
-
Electron-Withdrawing Groups (EWGs) on the Phenol: Phenols with EWGs (e.g., -NO₂, -CN) are more acidic, forming the corresponding phenoxide more readily. However, the resulting phenoxide is less nucleophilic. Consequently, a higher reaction temperature is often required to drive the reaction to completion.
-
Electron-Donating Groups (EDGs) on the Phenol: Phenols with EDGs (e.g., -OCH₃, -CH₃) are less acidic but form more nucleophilic phenoxides. These reactions often proceed at lower temperatures.
-
-
Troubleshooting Steps:
-
Temperature Screening for Different Phenols: When switching to a new phenol, it is advisable to perform a small-scale temperature screen to identify the optimal conditions.
-
Base Selection: Ensure you are using a strong enough base to deprotonate the phenol, especially for those with lower acidity. The choice of base can also influence the reaction temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for optimizing the synthesis of a novel phenoxy-pyrimidine?
A1: A good starting point for many SNAr reactions involving halopyrimidines is in the range of 80-100 °C.[7] However, this is highly dependent on the specific substrates and solvent used. For less reactive substrates, temperatures may need to be increased to 120 °C or higher, while more reactive systems might proceed efficiently at room temperature or slightly above.[8][9]
Q2: How does the leaving group on the pyrimidine ring affect the required reaction temperature?
A2: The nature of the leaving group significantly impacts the reaction rate and, consequently, the optimal temperature. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. Fluorine is the best leaving group due to the high electronegativity of the fluorine atom, which strongly activates the carbon for nucleophilic attack.[10] Therefore, reactions with fluoro-pyrimidines often proceed at lower temperatures compared to their chloro- or bromo- counterparts.
Q3: Can solvent polarity influence the optimal reaction temperature?
A3: Yes, solvent polarity plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[11] These solvents can solvate the cation of the base, leaving the phenoxide more "naked" and nucleophilic. This can lead to faster reaction rates at lower temperatures. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and necessitating higher reaction temperatures.
IV. Experimental Protocols
Protocol 1: General Procedure for Small-Scale Temperature Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature.
-
Reaction Setup: In an array of microwave vials or sealed tubes, add the halopyrimidine (1.0 eq.), the phenol (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) to your chosen solvent (e.g., DMF, 0.5 M).
-
Temperature Gradient: Place the vials in a parallel synthesizer or a heating block with a temperature gradient. Set the temperatures to range, for example, from 60 °C to 120 °C in 10 °C increments.
-
Reaction Monitoring: After a set time (e.g., 4, 8, or 12 hours), take an aliquot from each reaction vessel.
-
Analysis: Quench the aliquots and analyze them by LC-MS or TLC to determine the extent of conversion and the product distribution at each temperature.
-
Optimization: Based on the results, select the temperature that provides the best balance of conversion and selectivity. Further fine-tuning can be performed around this optimal temperature.
Caption: Workflow for temperature optimization.
V. Data Summary
The following table provides a general guideline for initial reaction temperatures based on the electronic nature of the substituents on the pyrimidine and phenol rings. These are starting points and may require further optimization.
| Pyrimidine Substituent | Phenol Substituent | Suggested Starting Temperature (°C) |
| Electron-Withdrawing | Electron-Donating | 60 - 80 |
| Electron-Withdrawing | Neutral | 80 - 100 |
| Electron-Withdrawing | Electron-Withdrawing | 100 - 120+ |
| Neutral | Electron-Donating | 80 - 100 |
| Neutral | Neutral | 100 - 120 |
| Neutral | Electron-Withdrawing | 120+ |
VI. References
-
Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from
-
Butin, A. V., & Nevskaya, Y. A. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. Retrieved from [Link]
-
Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. Retrieved from
-
Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). Retrieved from
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from
-
Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Retrieved from
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijisrt.com [ijisrt.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scribd.com [scribd.com]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
interpreting the mass spectrum fragmentation of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
Executive Summary
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a halogenated heteroaryl ether commonly encountered as a scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates (kinase inhibitors). Its mass spectral signature is complex due to the interplay between a bromine atom, two chlorine atoms, and an ether linkage connecting a pyrimidine ring to a phenyl ring.
This guide provides a structural elucidation framework for researchers. Unlike standard library matching, we dissect the isotopic fingerprint and fragmentation mechanics to distinguish this compound from its metabolic hydrolysis products (e.g., 2,4-dichlorophenol) and structural isomers.
Part 1: The Isotopic Fingerprint (The "M+" Cluster)
The most immediate diagnostic feature of this molecule is its molecular ion cluster. The presence of one Bromine (Br) and two Chlorines (Cl) creates a distinct multiplet pattern that spans 6 mass units.
Theoretical Isotope Distribution
-
Formula: C₁₀H₅BrCl₂N₂O
-
Nominal Mass (Monoisotopic): ~318 Da (using ⁷⁹Br and ³⁵Cl)
The interaction between natural isotopes—⁷⁹Br:⁸¹Br (approx. 1:[1][2]1) and ³⁵Cl:³⁷Cl (approx. 3:1)—results in the following intensity pattern.
| Ion | Mass (m/z) | Composition | Relative Intensity (Approx.)[3][4] | Diagnostic Note |
| M | 318 | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 100% (Base) | Nominal Mass |
| M+2 | 320 | ⁸¹Br, ³⁵Cl, ³⁵Cl ⁷⁹Br, ³⁵Cl, ³⁷Cl | ~160% | Highest Peak. The overlap of ⁸¹Br and ³⁷Cl contributions makes M+2 dominant. |
| M+4 | 322 | ⁸¹Br, ³⁵Cl, ³⁷Cl ⁷⁹Br, ³⁷Cl, ³⁷Cl | ~70% | Significant abundance due to dual halogen contribution.[1] |
| M+6 | 324 | ⁸¹Br, ³⁷Cl, ³⁷Cl | ~10% | Small but distinct "tail" peak. |
Expert Insight: Unlike simple chlorinated compounds where M is the tallest peak, or brominated compounds where M and M+2 are equal, this specific BrCl₂ combination often results in the M+2 peak (m/z 320) being taller than the M peak (m/z 318) due to the statistical probability of having at least one heavy isotope present.
Part 2: Fragmentation Pathways (EI-MS)
In Electron Impact (EI) ionization (70 eV), the molecule undergoes predictable cleavage driven by the stability of the aromatic rings and the weakness of the C-O ether bond.
Primary Fragmentation Channels
-
Ether Cleavage (The "Hinge" Break): The C-O bond is the weakest link. Ionization often localizes on the ether oxygen, leading to cleavage that generates a 2,4-dichlorophenoxy cation or a 5-bromopyrimidine cation .
-
Halogen Loss (Radical Cleavage):
-
Loss of Br• (M - 79/81): A common pathway for aryl bromides.
-
Loss of Cl• (M - 35/37): Less favorable than Br loss but observed in high-energy collisions.
-
-
Ring Fragmentation (HCN Loss): The pyrimidine ring characteristic loss is Hydrogen Cyanide (HCN, 27 Da), usually occurring after the initial halogen loss.
Pathway Visualization
The following diagram maps the logical flow from the parent ion to diagnostic fragments.
Caption: Fig 1. Primary fragmentation pathways showing ether cleavage and halogen loss dominant in EI-MS.
Part 3: Comparative Analysis (Target vs. Alternatives)
When analyzing stability or metabolic degradation, it is crucial to distinguish the parent molecule from its primary hydrolysis product, 2,4-Dichlorophenol (2,4-DCP) .
| Feature | Target: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine | Alternative/Impurity: 2,4-Dichlorophenol |
| Molecular Ion (M+) | 318 (Complex BrCl₂ cluster) | 162 (Simple Cl₂ cluster: 9:6:1) |
| Base Peak (EI) | Often m/z 318/320 (Parent) or 161 (Phenoxy) | m/z 162 (Parent) |
| Key Fragment | m/z 157/159 (Bromopyrimidine ring) | m/z 98 (Loss of COCl from ring) |
| Isotope Pattern | M+2 > M (due to Br + 2Cl) | M > M+2 (due to 2Cl only) |
| Nitrogen Rule | Even Mass (2 Nitrogens = Even) | Even Mass (0 Nitrogens = Even) |
Analytical Decision Matrix
Use this workflow to confirm identity in complex matrices (e.g., soil, plasma).
Caption: Fig 2. Decision tree for differentiating the parent molecule from non-brominated degradants.
Part 4: Experimental Protocol
To reproduce these results, the following GC-MS methodology is recommended. This protocol is self-validating through the use of a "Blank" and "Isotope Check" step.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate . (Avoid alcohols if transesterification is a risk).
-
Concentration: Dilute to ~10 ppm for Full Scan mode.
GC-MS Conditions (Standard)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[5]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
Source Temp: 230°C.
Validation Steps
-
Blank Run: Inject pure solvent. Ensure no background at m/z 162 or 318.
-
Isotope Check: Zoom into the m/z 318–324 region.
-
Pass Criteria: You must observe the "stepped" pattern where m/z 320 is slightly higher or equal to m/z 318.
-
Fail Criteria: If m/z 318 is significantly higher than 320, the Bromine is likely absent (wrong molecule).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4-Dichlorophenol.[5][8][9] National Institute of Standards and Technology.[10]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. article.sapub.org [article.sapub.org]
- 5. epa.gov [epa.gov]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-D [webbook.nist.gov]
Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyrimidine Derivatives
[1][2]
Executive Summary: The Halogen Decision Matrix
In pyrimidine chemistry, the choice between a 5-bromo and a 5-chloro substituent is rarely a matter of interchangeability; it is a strategic decision that dictates the synthetic route's selectivity, conditions, and scalability.[1]
While both derivatives serve as electrophilic handles, they occupy distinct niches:
-
5-Bromopyrimidines are the "Gold Standard" for discovery chemistry. They offer superior reactivity in metal-catalyzed cross-couplings and lithium-halogen exchange, enabling milder conditions and higher yields.[1]
-
5-Chloropyrimidines are the "Process Workhorses." They are more atom-economical and cost-effective but typically require specialized ligands (e.g., bulky, electron-rich phosphines) or harsher conditions to overcome the higher activation energy of the C-Cl bond.[1]
Critical Orthogonality: The most powerful application of these differences lies in chemoselectivity . In polyhalogenated systems (e.g., 5-bromo-2-chloropyrimidine), the 5-bromo site reacts preferentially in palladium-catalyzed couplings, while the 2-chloro site reacts preferentially in nucleophilic aromatic substitutions (
Fundamental Physical Properties[2]
The reactivity divergence stems directly from the carbon-halogen bond properties. The C-Cl bond in the 5-position is significantly stronger and shorter than the C-Br bond, creating a higher barrier to activation.[1]
| Property | 5-Bromo Pyrimidine | 5-Chloro Pyrimidine | Impact on Reactivity |
| C-X Bond Energy | ~68 kcal/mol | ~81 kcal/mol | Cl requires higher T or active catalysts for cleavage.[1] |
| C-X Bond Length | ~1.86 Å | ~1.73 Å | Br is sterically more accessible for metal insertion. |
| Leaving Group Ability | Excellent | Moderate | Br is superior for Li-halogen exchange. |
| Electronegativity | 2.96 | 3.16 | Cl creates a slightly more electron-deficient ring, but the bond strength dominates reactivity.[1] |
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling
Mechanism: Oxidative Addition as the Gatekeeper
In Palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step for aryl halides is often oxidative addition .[1][2]
-
5-Bromo: Oxidative addition of Pd(0) into the C-Br bond is facile and often occurs at room temperature or mild heating (60-80°C) with standard ligands (e.g.,
).[1] -
5-Chloro: The C-Cl bond is inert to Pd(
) under standard conditions. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos, ) to facilitate oxidative addition, often at elevated temperatures (>100°C).[1]
Experimental Data: Selectivity in 5-Bromo-2-Chloropyrimidine
This substrate perfectly illustrates the reactivity hierarchy.[1]
-
Reaction A (Suzuki Coupling): Treatment with 1.0 eq of Phenylboronic acid / Pd(0) yields the 5-phenyl-2-chloropyrimidine . The Pd inserts into the weaker 5-Br bond before the 2-Cl bond.
-
Reaction B (
): Treatment with an amine nucleophile yields the 5-bromo-2-aminopyrimidine . The 2-position is activated for nucleophilic attack by the ring nitrogens; the 5-position is not.
Visualization: Orthogonal Reactivity Pathways
The following diagram illustrates how to exploit these differences for regioselective synthesis.
Caption: Orthogonal reactivity map for 5-bromo-2-chloropyrimidine. The C5-Br bond is labile to metal insertion, while the C2-Cl bond is labile to nucleophilic displacement.[1]
Reactivity Profile 2: Lithium-Halogen Exchange[2]
For generating the 5-pyrimidyl anion (a potent nucleophile), the halogen choice is critical.[1]
-
5-Bromo: Undergoes extremely rapid Li-Br exchange with n-BuLi at -78°C.[1] This is the standard method to introduce electrophiles (aldehydes, ketones, etc.) at the 5-position.[1]
-
Risk: The generated 5-lithio species is a nucleophile and can attack unreacted 5-bromopyrimidine (Wurtz-type coupling). Protocol Tip: Add n-BuLi slowly to a very cold solution to minimize this.
-
-
5-Chloro: Li-Cl exchange is sluggish.[1] It often requires higher temperatures (>-40°C) or stronger lithiating agents (t-BuLi).
Experimental Protocols
Protocol A: Selective Suzuki Coupling of 5-Bromo-2-chloropyrimidine
Validates the superior reactivity of the 5-Br position.[1]
Materials:
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) — Note: A simple catalyst works for Br. -
Base:
(2.0 equiv, 2M aqueous)[1] -
Solvent: DME or 1,4-Dioxane[1]
Methodology:
-
Degassing: Charge a reaction vial with the pyrimidine, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Observation: Conversion of starting material to the mono-coupled 5-aryl product. The 2-Cl bond remains intact (selectivity >95%).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Protocol B: Coupling of 5-Chloropyrimidine (The "Difficult" Case)
Demonstrates the need for specialized conditions.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: Toluene/Water (10:1)
Methodology:
-
Catalyst Pre-formation: Stir Pd source and ligand in solvent for 15 mins under Argon to form the active catalytic species.
-
Reaction: Add substrate, boronic acid, and base. Heat to 100-110°C overnight.
-
Note: Standard
at 80°C typically results in <10% conversion for 5-chloropyrimidines due to the strong C-Cl bond.
-
Comparative Data Summary
The following table summarizes the performance metrics based on aggregated experimental data.
| Feature | 5-Bromo Derivative | 5-Chloro Derivative |
| Pd-Catalyzed Coupling Yield | High (85-98%) | Moderate to High (60-90%)* |
| Required Catalyst | Standard ( | Specialized (XPhos, Buchwald) |
| Reaction Temperature | Mild (60-80°C) | Elevated (100-120°C) |
| Li-Halogen Exchange Rate | Fast (-78°C) | Slow / Competitive Deprotonation |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) |
| Cost (Raw Material) | Higher | Lower |
*Yields for 5-chloro are highly dependent on ligand selection.[1]
References
-
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from [1]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Retrieved from [1]
-
National Institutes of Health. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Org Biomol Chem. Retrieved from
-
American Chemical Society. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from [1]
-
Wikipedia. Metal–halogen exchange. Retrieved from [1]
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine: A Comparative Crystallographic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview of the crystallographic characterization of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine. Recognizing that proprietary compounds in active development often lack public structural data, this document is structured to address this reality. We will first establish the current state of publicly available data before presenting a robust, field-proven protocol for generating high-quality, single-crystal X-ray diffraction data. Furthermore, we will conduct a comparative analysis with structurally related analogs to provide predictive insights and a broader structural context, empowering researchers to accelerate their structure-based drug design initiatives.
The Imperative of High-Resolution Structural Data in Medicinal Chemistry
In the landscape of modern drug discovery, the precise, three-dimensional atomic arrangement of a molecule is not merely descriptive but predictive and foundational. X-ray crystallography remains the gold standard for determining the absolute structure of small organic molecules, providing unambiguous data on conformation, stereochemistry, and potential intermolecular interactions.[1][2] This information is critical for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and ensuring the intellectual property of a novel chemical entity. For a compound such as 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, which features multiple halogen substituents and a flexible ether linkage, a crystal structure is essential to resolve conformational ambiguities that computational models alone cannot definitively predict.
Status of Crystallographic Data for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
A thorough search of leading crystallographic repositories, including the Cambridge Structural Database (CSD), reveals that as of this guide's publication, no public crystal structure for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine has been deposited. This is a common scenario for novel compounds undergoing pharmaceutical development. The absence of public data necessitates the de novo generation of a crystal structure, the process for which is detailed in Section 4.
Table 1: Crystallographic Data Summary for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
| Parameter | Data | Source / Citation |
| CCDC Deposition Number | Not Publicly Available | CSD Search |
| Chemical Formula | C₁₀H₆BrCl₂N₂O | [3] |
| Molecular Weight | 285.52 g/mol | [3] |
| Crystal System | To Be Determined | - |
| Space Group | To Be Determined | - |
| Unit Cell Dimensions | To Be Determined | - |
| Key Conformational Features | To Be Determined | - |
Comparative Structural Analysis with Publicly Available Analogs
To provide context and predictive insights, we can analyze the crystal structures of closely related pyrimidine derivatives. This comparative approach helps anticipate potential conformations, crystal packing motifs, and challenges in crystallization.
Table 2: Comparative Analysis of Structurally Related Compounds
| Parameter | Analog 1: 5-Bromo-2-chloropyrimidine | Analog 2: 5-Bromo-2-chloropyrimidin-4-amine |
| CSD Deposition Refcode | BOMCPM | XOPCAJ |
| Chemical Formula | C₄H₂BrClN₂ | C₄H₃BrClN₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| Key Structural Features | The molecule is planar. The crystal packing is dominated by halogen...halogen and halogen...π interactions. | The pyrimidine ring is essentially planar. In the crystal, pairs of N—H⋯N hydrogen bonds connect molecules into inversion dimers, which form a 2D framework.[4] |
| Implication for Target Cmpd. | The 5-bromo-pyrimidine core is likely to be planar. Halogen bonding could be a significant factor in the crystal packing of the target compound. | The introduction of substituents with hydrogen bonding potential can drastically alter the packing motif from halogen-dominated to hydrogen-bond-dominated networks. |
This analysis suggests that while the core pyrimidine ring of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine will be planar, the overall molecular conformation will be dictated by the torsion angle of the ether linkage to the 2,4-dichlorophenyl ring. The final crystal packing will be a complex interplay between potential hydrogen bonds, halogen bonds, and π-stacking interactions.
A Validated Protocol for Single-Crystal Growth and Structure Determination
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[1] The following protocol is a systematic and robust workflow designed to maximize the probability of success for small organic molecules like 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.
Experimental Workflow for Structure Elucidation
Caption: Systematic workflow for small molecule single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Material Purification (Self-Validation Step)
-
Rationale: Impurities can act as nucleation inhibitors or introduce disorder into the crystal lattice, severely degrading diffraction quality.[5] Purity is the single most important factor for success.
-
Protocol:
-
Purify the compound to >99% using flash column chromatography or preparative HPLC.
-
Validate purity using analytical HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirm structural identity and absence of residual solvents using ¹H NMR.
-
-
-
Solubility Screening
-
Rationale: To identify suitable solvent systems for crystallization, a solvent in which the compound has moderate solubility is ideal.[6] Oversaturation leads to rapid precipitation and microcrystalline powder, while undersaturation prevents crystal growth.
-
Protocol:
-
In small vials, test the solubility of ~1-2 mg of the compound in 0.2 mL of a panel of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, dichloromethane, water).
-
Observe at room temperature and with gentle heating.
-
Identify a "good" solvent (dissolves well) and a "poor" solvent (sparingly soluble or insoluble).
-
-
-
Crystallization Trials (Parallel Screening)
-
Rationale: The thermodynamics of crystallization are complex; therefore, screening a variety of methods and solvent systems in parallel is the most efficient strategy.[7]
-
Methods:
-
Slow Evaporation: Dissolve 5-10 mg of the compound in a "good" solvent in a small vial. Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[6]
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in the "good" solvent. Place a larger volume of the "poor" solvent in the bottom of the container. The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.[7]
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a denser solution of the compound in a "good" solvent within a narrow tube (e.g., an NMR tube). Slow diffusion at the interface can yield high-quality crystals.[7]
-
-
-
Data Collection and Structure Refinement
-
Rationale: Once a suitable crystal (ideally 0.1 - 0.4 mm in dimension) is obtained, it is subjected to an intense X-ray beam to generate a diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic structure is determined.[8][9]
-
Protocol:
-
Carefully mount a selected crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data (indexing, integration, and scaling).[2]
-
Solve the structure using direct methods or other algorithms (e.g., Patterson methods).[10]
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Conclusion and Forward Outlook
While the crystal structure of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is not yet in the public domain, this guide provides the scientific community with a clear and actionable path toward its determination. By leveraging the detailed, validated protocols herein and drawing predictive insights from the comparative analysis of structural analogs, researchers are well-equipped to generate this critical piece of data. The resulting high-resolution structure will be instrumental in advancing structure-based drug design efforts, clarifying structure-activity relationships, and ultimately accelerating the development of new therapeutic agents.
References
-
An Introduction to Single-Crystal X-Ray Crystallography. (2022). Chemistry LibreTexts. [Link]
-
Analysis of the quality of crystallographic data and the limitations of structural models. (2017). Journal of General Physiology. [Link]
-
Single Crystal Growth & Absolute Structure Determination. (2026). Crystal Pharmatech. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Phase Problem in X-ray Crystallography, and Its Solution. Columbia University. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB-101. [Link]
-
PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
5-Bromo-2-chloropyrimidin-4-amine. (2013). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-2-(2-chlorophenoxy)pyrimidine, CAS 73254-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. people.bu.edu [people.bu.edu]
verifying synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine via TLC
Comparative Guide: TLC Verification of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Synthesis
Executive Summary
This guide details the process-analytical technology (PAT) for monitoring the nucleophilic aromatic substitution (
Mechanistic Context
The synthesis involves the displacement of the C2-chloride on the pyrimidine ring by the phenoxide ion generated from 2,4-dichlorophenol.
-
Electrophile: 5-Bromo-2-chloropyrimidine (Activated by ring nitrogens).
-
Nucleophile: 2,4-Dichlorophenoxide (Generated in situ via bases like
or ). -
Product: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.
Chemo-Selectivity Note: The reaction is highly selective for the C2 position due to the specific activation by the adjacent nitrogen atoms. The C5-bromo position remains intact under standard mild basic conditions, serving as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Comparative Analysis: TLC vs. HPLC vs. LC-MS
For in-process control (IPC), the choice of method depends on the data fidelity required versus the time cost.
| Feature | TLC (Silica Gel 60) | HPLC (Reverse Phase) | LC-MS |
| Primary Utility | Rapid "Go/No-Go" decision; Reaction completion check. | Quantitative yield determination; Impurity profiling.[1] | Structural confirmation; Identifying unknown by-products. |
| Time to Result | 5–8 minutes (Parallel processing possible). | 20–45 minutes (Sequential). | 20–45 minutes. |
| Sample Prep | Minimal (Mini-workup required for DMF/DMSO).[2] | Filtration + Dilution required.[1][2][3] | Filtration + Dilution required.[1][2][3] |
| Detection Limit | ~100–500 ng (UV visualization). | < 1 ng (UV/PDA). | < 1 pg (SIM mode). |
| Resolution | Low (Risk of co-elution for similar lipophilicity). | High (Gradient elution resolves isomers). | High (Mass discrimination). |
| Cost per Run | < $0.50 | $10 - $50 (Solvents/Column wear). | > $50 |
Verdict: TLC is superior for real-time monitoring of starting material consumption. HPLC is required for final purity certification (>98%).
Experimental Protocol
A. Materials & Reagents
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (9:1 v/v) [Optimized for lipophilic separation].
-
Reference Standards: Pure 5-bromo-2-chloropyrimidine (SM1) and 2,4-dichlorophenol (SM2).
B. The "Mini-Workup" (Critical Step)
Direct spotting of reaction mixtures containing high-boiling polar solvents (DMF, DMSO, NMP) causes "fried egg" spots that streak and obscure separation. You must perform a mini-extraction.[2]
-
Sample: Withdraw 50
L of the reaction mixture. -
Partition: Transfer to a 1.5 mL microcentrifuge tube containing 200
L Ethyl Acetate and 200 L Water (or saturated ). -
Agitate: Cap and vortex/shake vigorously for 10 seconds.
-
Separate: Allow layers to settle (or brief centrifuge). The top layer is the organic phase containing your product and reactants.
-
Spot: Use a capillary to spot the top organic layer onto the TLC plate.
C. Elution & Visualization
-
Spotting: Apply three spots: [SM1] | [Co-Spot] | [Reaction Mix].
-
Note: SM2 (Phenol) can be spotted as a 4th spot, but it is distinctively polar.
-
-
Development: Elute in a saturated chamber using Hexane:EtOAc (9:1) .
-
Visualization:
-
UV (254 nm): All components possess aromatic rings and will quench fluorescence (appear as dark purple spots on a green background).
-
Optional Stain:
(Product is stable; Phenol may oxidize/stain differently).
-
Data Interpretation & Troubleshooting
| Compound | Predicted | Appearance (UV 254) | Notes |
| Product (Ether) | 0.65 – 0.75 | Dark Spot | Very non-polar. Moves near solvent front.[4] |
| SM1 (Pyrimidine) | 0.55 – 0.65 | Dark Spot | Can co-elute with product. Use "Co-Spot" to distinguish. |
| SM2 (Phenol) | 0.10 – 0.30 | Dark Spot (Streaks) | Acidic proton interacts with silica. Low |
Troubleshooting Co-elution: If the Product and SM1 (Pyrimidine) overlap:
-
Change Solvent: Switch to Toluene:Acetone (95:5) . The
- interactions with toluene often separate halo-heterocycles differently than alkanes. -
Multiple Elutions: Run the plate to the top, dry it, and run it again in the same solvent to increase effective plate length.
Workflow Visualization
Caption: Operational workflow for TLC monitoring of pyrimidine ether synthesis, emphasizing the critical mini-workup step to remove polar reaction solvents.
References
-
BenchChem. "Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC)." Application Note. Accessed 2026.[5]
-
University of Rochester. "TLC Tips: Mini-Workups for Polar Solvents." Not Voodoo X. Accessed 2026.[5]
-
Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Analytical Techniques. Accessed 2026.[5]
-
Biotage. "How to Optimize TLC to Enhance Purification by Flash Chromatography." Flash Purification Blog. Accessed 2026.[5]
-
ResearchGate. "TLC Densitogram peak display of p-chlorophenol standard." Environmental Analysis. Accessed 2026.[5]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
[1][2]
Executive Summary & Core Directive
Do not dispose of this compound down the drain or in general trash. 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine (CAS: 118876-58-7) is a high-halogen content heteroaromatic.[1][2][3] Improper disposal poses two critical risks:
-
Environmental Toxicity: The 2,4-dichlorophenoxy moiety is structurally related to persistent herbicides (e.g., 2,4-D), requiring strict containment.[1][2]
-
Incinerator Damage: High bromine and chlorine content generates corrosive acid gases (HBr, HCl) upon combustion.[1] This waste must be directed to a facility equipped with high-temperature rotary kilns and caustic scrubbers.[1]
Chemical Profile & Hazard Identification
Understanding the molecule dictates the disposal path. This compound is not just "organic waste"; it is a poly-halogenated precursor .[1]
| Property | Data | Operational Implication |
| CAS Number | 118876-58-7 | Use for waste profiling.[1] |
| Molecular Formula | C₁₀H₅BrCl₂N₂O | High Halogen Load: Contains Br, Cl (x2).[1][4][5][6][7] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during weighing/transfer.[1] |
| Acidity | Potential hydrolysis to acidic byproducts | Can corrode metal drums if wet; use poly-lined containers.[1] |
| Combustion Products | NOx, HCl, HBr, CO, CO₂ | Must be incinerated with secondary combustion & scrubbing.[1][2] |
Waste Stream Decision Matrix (Workflow)
The following logic flow ensures you select the correct waste container and avoid costly re-classification fees from your waste vendor.
Figure 1: Operational decision tree for segregating 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine waste. Note the critical redirection of non-halogenated solvents to the halogenated stream if contaminated.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired shelf stock, spilled solids, or synthesis failures.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum with a poly liner.[1] Do not use metal unlined cans due to potential corrosion from hydrolysis.[1]
-
Packaging:
-
Labeling:
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluent, or cleaning rinsates.[1][2]
-
Segregation (CRITICAL):
-
Rule: If 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is dissolved in a non-halogenated solvent (like Acetone or Methanol), the entire mixture must now be classified as HALOGENATED WASTE .[1][2]
-
Reasoning: Waste vendors often recycle non-halogenated solvents (fuel blending).[1] The presence of bromine/chlorine in these streams corrodes their equipment and violates their acceptance criteria [1].
-
-
pH Check:
-
Container: Use a standard "Halogenated Solvent" safety can (typically white or yellow band) or a glass carboy with secondary containment.[1]
-
Labeling:
Protocol C: Contaminated Debris (Glassware & PPE)
-
Triple Rinse: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone).[1]
-
Action: Pour the rinsate into the Liquid Waste (Halogenated) container (see Protocol B).
-
-
Defacing: Deface the label on the empty original bottle.
-
Disposal:
Emergency Contingencies: Spill Management
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust is an irritant.[1] Clear the immediate area.[1][3][6][11][12]
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a N95 or P100 particulate respirator if dust is airborne.[1][2] Safety goggles are mandatory.[1]
-
Containment:
-
Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe.[1] Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[1]
Regulatory Compliance (RCRA & DOT)[13]
When preparing the waste profile for your Environmental Health & Safety (EHS) team or external vendor (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Hazardous Waste | Not P-listed or U-listed specifically.[1] Likely codes: D002 (if corrosive), or treated as generic Halogenated Solvent Waste (F-List) if mixed with spent solvents [2].[1] |
| DOT (Transport) | Shipping Name | UN 1759 (Corrosive solids, n.o.s.) or UN 2811 (Toxic solids, organic, n.o.s.).[1][2] Note: Exact classification depends on LD50 data; default to UN 2811 if toxicity is the primary known hazard.[1] |
| Destruction | Method | Rotary Kiln Incineration (>1100°C) with acid gas scrubbing.[1] |
Final Note: Always consult your facility's Chemical Hygiene Officer (CHO) before final disposal.[1] Local regulations (e.g., California Title 22) may be stricter than federal guidelines.[1][2]
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[1][2]
-
PubChem. 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Compound Summary.(Note: Search CAS 118876-58-7 for specific structure verification).[1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 9. uakron.edu [uakron.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
